A Technical Guide to the Physicochemical Properties of 3-Fluoro-4-(methylthio)aniline
A Technical Guide to the Physicochemical Properties of 3-Fluoro-4-(methylthio)aniline
Abstract: This document provides a comprehensive technical overview of 3-Fluoro-4-(methylthio)aniline (CAS No: 20901-69-3), a key building block in modern medicinal chemistry and organic synthesis. We will explore its fundamental physical and chemical properties, expected analytical characteristics, potential synthetic pathways, and critical safety considerations. This guide is intended for researchers, synthetic chemists, and drug development professionals who utilize fluorinated aromatic amines as strategic intermediates. The incorporation of both a fluorine atom and a methylthio group imparts unique electronic and steric properties, making this molecule a valuable scaffold for developing novel therapeutic agents and functional materials.
Core Molecular Identity and Physical Characteristics
3-Fluoro-4-(methylthio)aniline is a substituted aniline derivative. The strategic placement of a fluorine atom at the 3-position and a methylthio (-SCH₃) group at the 4-position relative to the amino group creates a distinct electronic profile. The fluorine atom acts as a weak electron-withdrawing group via induction, while the amino and methylthio groups are electron-donating through resonance. This interplay is crucial for modulating the reactivity of the aromatic ring and the basicity of the amine.
Caption: Molecular Structure of 3-Fluoro-4-(methylthio)aniline.
| Property | Value | Source(s) |
| CAS Number | 20901-69-3 | [1][2] |
| Molecular Formula | C₇H₈FNS | [1][2] |
| Molecular Weight | 157.21 g/mol | [2] |
| Purity (Typical) | ≥97% | [1][2] |
| Physical Form | Data not available; isomers exist as solids or liquids. | [3][4] |
| Boiling Point | Data not available. | [2] |
| Melting Point | Data not available. | |
| Density | Data not available. | |
| Solubility | Expected to be soluble in common organic solvents (e.g., alcohols, ethers, chlorinated solvents) with limited water miscibility. | [3] |
Spectroscopic Profile and Analytical Considerations
While specific spectra for 3-Fluoro-4-(methylthio)aniline are not widely published, its structure allows for a confident prediction of its key spectroscopic features. These analytical methods are essential for confirming the identity and purity of the material during synthesis and quality control.
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¹H NMR (Proton Nuclear Magnetic Resonance):
-
Aromatic Region: The three aromatic protons will appear as complex multiplets due to proton-proton (ortho, meta) and proton-fluorine coupling. The proton ortho to the fluorine will exhibit the largest coupling constant to ¹⁹F.
-
Amine Protons (-NH₂): A broad singlet is expected, the chemical shift of which is dependent on solvent and concentration.
-
Methyl Protons (-SCH₃): A sharp singlet, typically around 2.4-2.5 ppm, integrating to three protons. This peak is a clear diagnostic marker for the methylthio group.
-
-
¹³C NMR (Carbon Nuclear Magnetic Resonance):
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The spectrum will show seven distinct carbon signals.
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The carbons attached to the electronegative F, N, and S atoms will be shifted downfield.
-
The carbon directly bonded to the fluorine atom will appear as a doublet with a large C-F coupling constant (¹JCF), which is a definitive indicator of fluorination. Other aromatic carbons will also show smaller C-F couplings.
-
-
¹⁹F NMR (Fluorine Nuclear Magnetic Resonance):
-
This is a highly sensitive technique for fluorinated compounds. A single resonance is expected for the fluorine atom, which will be split into a multiplet by the neighboring aromatic protons.
-
-
IR (Infrared) Spectroscopy:
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N-H Stretch: A characteristic pair of medium-intensity peaks around 3350-3450 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine.
-
C-H Stretch: Aromatic C-H stretches will appear just above 3000 cm⁻¹, while the aliphatic C-H stretches of the methyl group will be just below 3000 cm⁻¹.
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C=C Stretch: Aromatic ring vibrations will produce several peaks in the 1450-1600 cm⁻¹ region.
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C-F Stretch: A strong absorption band is expected in the 1100-1300 cm⁻¹ region.
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Synthesis, Reactivity, and Applications
Synthetic Strategy
3-Fluoro-4-(methylthio)aniline is not a naturally occurring compound and must be prepared via multi-step organic synthesis. A plausible and common strategy in medicinal chemistry involves a two-step sequence starting from a readily available nitroaromatic precursor. This approach leverages established, high-yielding reactions.
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Nucleophilic Aromatic Substitution (SₙAr): Introduction of the methylthio group by reacting a suitable precursor like 1,2-difluoro-4-nitrobenzene with a sulfur nucleophile such as sodium thiomethoxide (NaSMe). The nitro group is a strong electron-withdrawing group, which activates the ring towards nucleophilic attack, facilitating the displacement of one of the fluorine atoms.
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Nitro Group Reduction: The resulting nitro-intermediate is then reduced to the target aniline. Common methods for this transformation include catalytic hydrogenation (e.g., H₂ gas with a Palladium-on-carbon catalyst) or chemical reduction using metals in acidic media (e.g., iron powder in ammonium chloride solution).[5][6]
Caption: Plausible two-step synthetic workflow for 3-Fluoro-4-(methylthio)aniline.
Representative Experimental Protocol: Nitro Group Reduction
The following protocol is a representative example for the reduction of an aromatic nitro group to an aniline, adapted from established procedures for similar substrates.[6]
Objective: To reduce 2-Fluoro-1-nitro-4-(methylthio)benzene to 3-Fluoro-4-(methylthio)aniline.
Materials:
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2-Fluoro-1-nitro-4-(methylthio)benzene (1 equivalent)
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Iron powder (3-5 equivalents)
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Ammonium chloride (NH₄Cl) (0.2-0.5 equivalents)
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Ethanol (EtOH)
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Water (H₂O)
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Ethyl acetate (EtOAc)
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Saturated sodium bicarbonate solution (NaHCO₃)
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Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Set up a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
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Charge the flask with the nitro-intermediate, ethanol, and water (typically in a 4:1 to 5:1 ratio).
-
Add iron powder and ammonium chloride to the solution.
-
Heat the reaction mixture to reflux (approximately 80-90°C) and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion (typically 2-4 hours), cool the mixture to room temperature.
-
Filter the reaction mixture through a pad of Celite® to remove the iron salts, washing the filter cake with ethanol or ethyl acetate.
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Combine the filtrates and remove the organic solvent under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3x).
-
Wash the combined organic layers sequentially with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude product.
-
Purify the product as necessary, typically via flash column chromatography.
Core Applications in Drug Development
The true value of 3-Fluoro-4-(methylthio)aniline lies in its role as a versatile synthetic intermediate.[7]
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Scaffold for Active Pharmaceutical Ingredients (APIs): Aniline derivatives are foundational structures in a vast number of pharmaceuticals.[8] This compound provides a pre-functionalized ring that can be elaborated into more complex target molecules.
-
Modulation of Pharmacokinetic Properties: The introduction of fluorine into drug candidates is a well-established strategy in medicinal chemistry.[9] Fluorine can enhance metabolic stability by blocking sites susceptible to oxidative metabolism, and it can improve binding affinity to target proteins by participating in favorable electrostatic interactions.[7]
-
Building Block for Kinase Inhibitors: Many kinase inhibitors, particularly those used in oncology, feature substituted aniline cores. The specific substitution pattern of this molecule can be leveraged to achieve desired potency and selectivity.
Safety, Handling, and Storage
No specific safety data sheet is available for 3-Fluoro-4-(methylthio)aniline. Therefore, a conservative approach must be taken, treating it with the same precautions as structurally related hazardous compounds like 3-fluoroaniline and other substituted anilines.[10][11]
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Hazard Classification (Anticipated):
-
Handling and Personal Protective Equipment (PPE):
-
Handle only in a well-ventilated area, preferably within a chemical fume hood.
-
Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a lab coat.[12]
-
Avoid breathing dust, fumes, gas, mist, or vapors.[10]
-
Wash hands thoroughly after handling.
-
-
Storage:
-
Disposal:
-
Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the product to enter drains.[10]
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Conclusion
3-Fluoro-4-(methylthio)aniline is a specialized chemical intermediate whose value is derived from its unique trifunctional structure. The combination of a reactive amine handle, a metabolically robust fluorine atom, and a versatile methylthio group makes it a powerful building block for the synthesis of complex molecules. While comprehensive data on its physical properties are sparse, its predicted characteristics and the known properties of its analogs provide a solid foundation for its effective and safe use in research and development, particularly in the pursuit of next-generation pharmaceuticals.
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3-Fluoro-4-(methylthio)aniline. Lead Sciences. [Link]
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3-Fluoro-4-methoxy-2-(methylthio)aniline. PubChem, National Center for Biotechnology Information. [Link]
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4-Fluoro-3-methylaniline. LookChem. [Link]
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Synthetic route for 3-fluoro-4-morpholinoaniline, and its sulfonamides and carbamates. ResearchGate. [Link]
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The Role of 3-Chloro-4-fluoroaniline in Pharmaceutical Research & Development. Medium. [Link]
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Visible Light Photocatalytic Synthesis of Benzothiophenes - Supporting Information. Royal Society of Chemistry. [Link]
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3-(Methylthio)aniline. Hangzhou LZ Chemical Co., Ltd. [Link]
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3-Fluoro-4-morpholinoaniline. PubChem, National Center for Biotechnology Information. [Link]
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The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. PMC, PubMed Central. [Link]
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4-Fluoroaniline. Wikipedia. [Link]
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